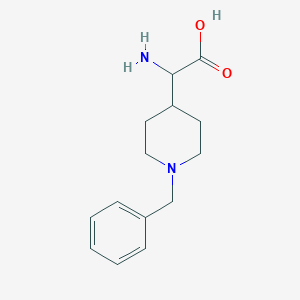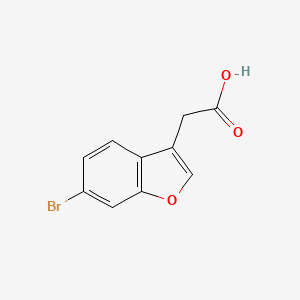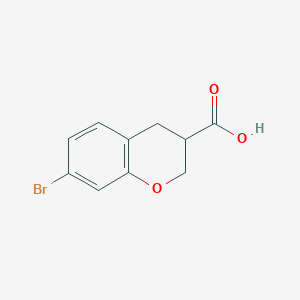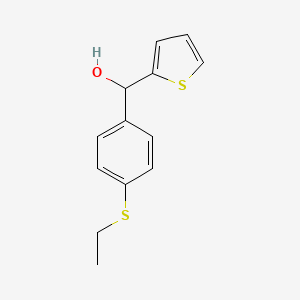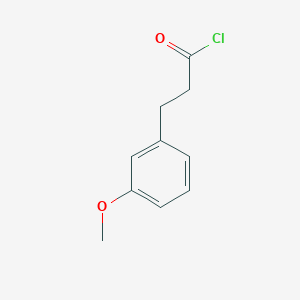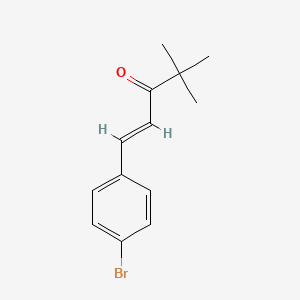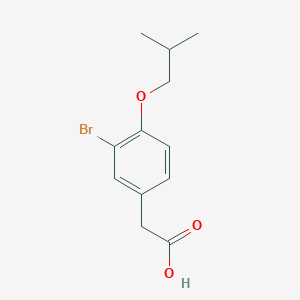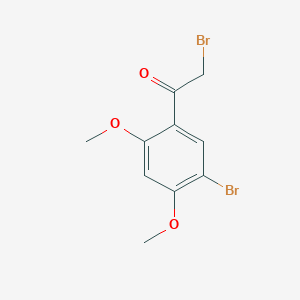
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C10H10Br2O3 and its molecular weight is 337.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis : 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone has been used in chemical synthesis. For instance, it was synthesized as a chemical protective group in a study that explored its esterification and photolytic properties (Li Hong-xia, 2007).
Psychoactive Substance Analysis : This compound has been analyzed in the context of psychoactive substances. It's been identified in substances offered by Internet retailers, suggesting potential psychoactive effects in humans. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry have been employed for its identification (J. Power et al., 2015).
Investigation of Pyrolysis Products : The compound has been investigated for its pyrolysis products in the context of new psychoactive substances (NPS). This includes the analysis of pyrolysis products when exposed to heat, which is relevant for understanding the risks associated with 'smoking' these substances (Kelly B Texter et al., 2018).
Metabolic Pathway Studies : Studies have also explored the metabolic pathways of related substances in different species, including rats and humans. Such research is crucial for understanding the biotransformation and potential toxicity of psychoactive designer drugs (T. Kanamori et al., 2002).
Bromination Methods : The compound has been used in studies investigating bromination methods of aromatic ethers. These studies are significant for developing efficient and environmentally friendly chemical synthesis techniques (Xu Yong-nan, 2012).
Synthesis of Chalcone Analogues : It's been utilized in the synthesis of α,β-unsaturated ketones via a SRN1 mechanism, which is a method to synthesize a variety of chalcone analogues. This has applications in medicinal chemistry and drug design (C. Curti et al., 2007).
Fungicidal Activity Research : There's research into synthesizing thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, which includes testing for fungicidal activity. This is relevant in the field of agricultural chemistry (M. S. Bashandy et al., 2008).
Eigenschaften
IUPAC Name |
2-bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-9-4-10(15-2)7(12)3-6(9)8(13)5-11/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFSZNFZTYAEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CBr)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



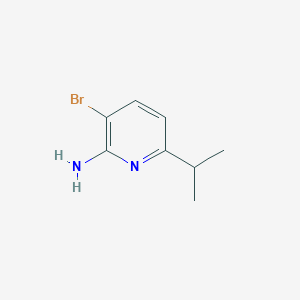
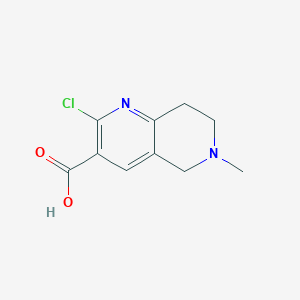
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B7901640.png)
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B7901648.png)
